4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

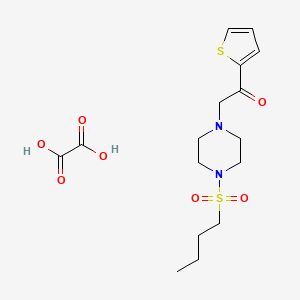

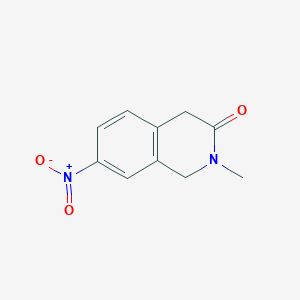

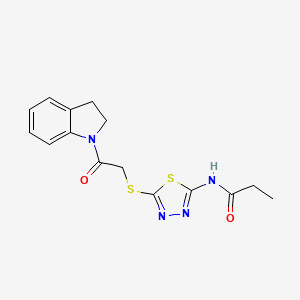

“4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid” is a chemical compound with the CAS Number: 298215-29-9. It has a molecular weight of 261.32 . The IUPAC name for this compound is 4-(4-methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO3/c1-11-4-6-12(7-5-11)14(17)10-13(15(18)19)16-8-2-3-9-16/h4-7,13H,2-3,8-10H2,1H3,(H,18,19) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction information, it’s recommended to refer to specialized chemical reaction databases or literature .Physical And Chemical Properties Analysis

This compound has a molecular formula of C15H19NO3 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results .Scientific Research Applications

Synthesis and Derivatization

4-Oxobutenoic acids, which include 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid, are known for their role as biologically active species and versatile intermediates in synthesis. Recent studies highlight the development of microwave-assisted synthesis routes for 4-oxo-2-butenoic acids through aldol-condensation, showcasing their potential in generating a broad range of derivatives with varied biological activities. This method has shown efficiency in yielding desired products across a wide spectrum of substrates, indicating the chemical's versatility and utility in synthetic chemistry (Uguen et al., 2021).

Antimicrobial Activity

The cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to form 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, a process involving compounds similar to 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid, has been explored for antimicrobial applications. These synthesized compounds have been evaluated for their antimicrobial efficacy, showing promising results against a range of microbial species. This highlights the potential of such compounds in the development of new antimicrobial agents (Zareef et al., 2008).

Nanotechnology and Material Science

4-Oxo-4-(pyren-4-ylmethoxy) butanoic acid, sharing a functional group with the compound , has been utilized as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. This application underlines the compound's relevance in the development of light-responsive materials, which can be used for controlled release, sensing, and information processing in nanotechnology and materials science (Ali et al., 2012).

Supramolecular Chemistry

The formation of supramolecular hydrogels with controllable microstructures and stability through molecular assembly showcases another application area. Using isomeric building units similar to 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid, researchers have been able to create hydrogels with tailored properties. This finding is significant for biomedical applications, including drug delivery systems and tissue engineering, by exploiting the compound's ability to form stable, biocompatible matrices (Wu et al., 2007).

Mechanism of Action

Target of Action

It is closely related to pyrovalerone, a stimulant compound . Pyrovalerone is known to inhibit the uptake of monoamines into synapses by interacting with monoamine transporters . Therefore, it is plausible that 4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid may have similar targets.

Mode of Action

Based on its structural similarity to pyrovalerone, it might interact with monoamine transporters, inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine . This could result in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged signal transmission.

Biochemical Pathways

If it acts similarly to pyrovalerone, it could affect the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, it could enhance the effects of these neurotransmitters, potentially leading to increased alertness, attention, and energy levels.

Pharmacokinetics

It is known that similar compounds, such as pyrovalerone, are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

If it acts similarly to pyrovalerone, it could lead to increased concentrations of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission and potentially leading to increased alertness, attention, and energy levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11-4-6-12(7-5-11)14(17)10-13(15(18)19)16-8-2-3-9-16/h4-7,13H,2-3,8-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOJFHITRUIZEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B2584683.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2584684.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2584687.png)

![N-allyl-2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2584695.png)

![Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2584698.png)

![5-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2584700.png)